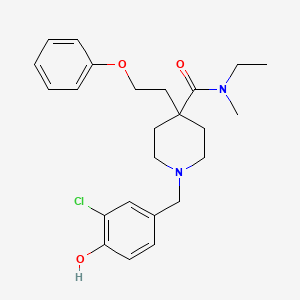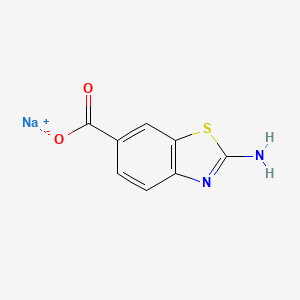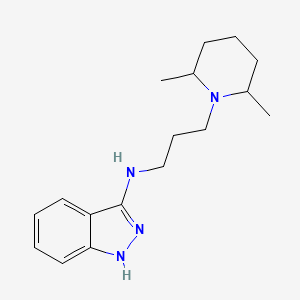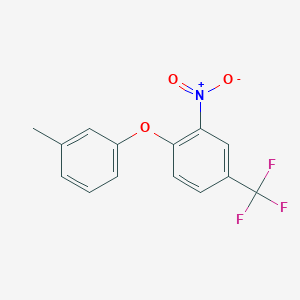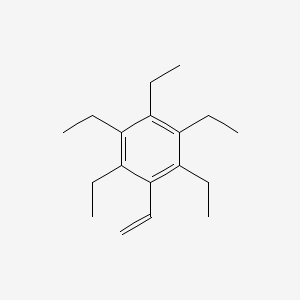![molecular formula C22H33NO2 B13788096 Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate CAS No. 67800-79-7](/img/structure/B13788096.png)
Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate is a complex organic compound with the molecular formula C23H35NO2 It is known for its unique structure, which includes a benzoate ester linked to an imine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate typically involves the condensation reaction between methyl o-aminobenzoate and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Methyl o-aminobenzoate+Aldehyde/Ketone→Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl o-aminobenzoate: A precursor in the synthesis of Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate.
Benzoic acid derivatives: Compounds with similar aromatic structures and functional groups.
Imine-containing compounds: Molecules with imine groups that exhibit similar reactivity and biological activity.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
67800-79-7 |
|---|---|
Fórmula molecular |
C22H33NO2 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
methyl 2-[[(E)-2-pentylnon-2-enylidene]amino]benzoate |
InChI |
InChI=1S/C22H33NO2/c1-4-6-8-9-11-15-19(14-10-7-5-2)18-23-21-17-13-12-16-20(21)22(24)25-3/h12-13,15-18H,4-11,14H2,1-3H3/b19-15+,23-18? |
Clave InChI |
IAHAHMKOSPDZNQ-DZYWVNKRSA-N |
SMILES isomérico |
CCCCCC/C=C(\CCCCC)/C=NC1=CC=CC=C1C(=O)OC |
SMILES canónico |
CCCCCCC=C(CCCCC)C=NC1=CC=CC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


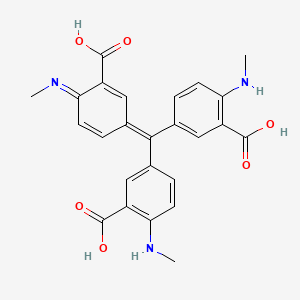
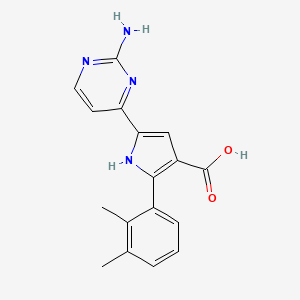
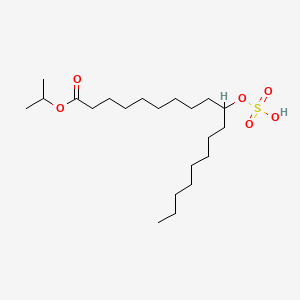
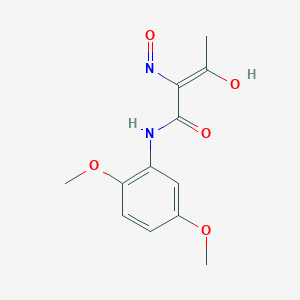
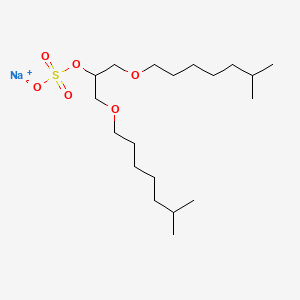
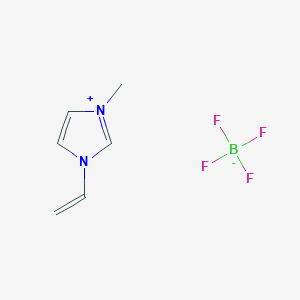

![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)

